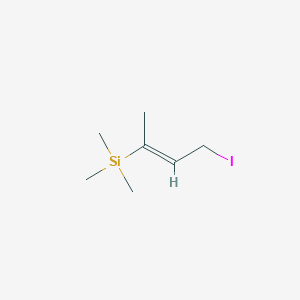

((E)-3-Iodo-1-methylpropenyl)-trimethylsilane

Description

Significance of Organosilicon Compounds as Synthetic Reagents and Building Blocks

Organosilicon compounds, characterized by a carbon-silicon bond, have emerged as crucial intermediates and reagents in organic synthesis. chemnet.comresearchgate.net The utility of these compounds stems from the unique properties of the silicon atom, which can influence the reactivity of adjacent carbon atoms and functional groups. Organosilanes are generally stable, less toxic than many other organometallic reagents, and can be readily prepared and handled. chemnet.com

One of the most significant applications of organosilicon compounds is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which provides a powerful method for the formation of carbon-carbon bonds. chemnet.com The silicon group can act as a "masked" hydroxyl group or can be replaced with various electrophiles with retention of configuration, a feature that is highly valuable in stereoselective synthesis. Furthermore, the electronic and steric properties of silyl (B83357) groups can be fine-tuned by modifying the substituents on the silicon atom, allowing for precise control over reactivity and selectivity.

The stability of organosilanes also makes them suitable for use as protecting groups for alcohols, amines, and other functional groups. google.com Their introduction and removal can often be achieved under mild conditions, making them compatible with a wide range of synthetic steps.

Role of Vinyl Halides in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Vinyl halides are organic compounds in which a halogen atom is directly attached to a double-bonded carbon atom. unichemist.com This structural motif imparts unique reactivity, making them highly valuable precursors for a multitude of chemical transformations. Their primary role in organic synthesis is as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. unichemist.comalfa-chemistry.com

Prominent examples of such reactions include the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Negishi couplings. unichemist.comalfa-chemistry.com In these reactions, the carbon-halogen bond of the vinyl halide is activated by a metal catalyst (typically palladium), allowing for the formation of a new carbon-carbon bond with an organometallic nucleophile. alfa-chemistry.com These reactions are fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials.

The reactivity of vinyl halides in these coupling reactions is dependent on the nature of the halogen atom, with the reactivity order generally being I > Br > Cl. unichemist.com Vinyl iodides are often the most reactive substrates, allowing for milder reaction conditions. unichemist.com

Beyond carbon-carbon bond formation, vinyl halides are also employed in the synthesis of carbon-heteroatom bonds. For instance, they can react with amines, alcohols, and thiols in the presence of a suitable catalyst to form enamines, enol ethers, and vinyl sulfides, respectively.

Contextualizing ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane within Advanced Organic Synthesis

((E)-3-Iodo-1-methylpropenyl)-trimethylsilane is a bifunctional molecule that combines the key features of both an alkenylsilane and a vinyl iodide. This unique combination of functional groups makes it a potentially powerful building block in advanced organic synthesis.

The trimethylsilyl (B98337) group on the double bond can direct regioselectivity in subsequent reactions and can be a precursor to other functional groups. The vinyl iodide moiety serves as a reactive handle for a variety of cross-coupling reactions. The "(E)" designation indicates a specific stereochemistry about the double bond, which is crucial for the synthesis of stereochemically defined products.

This compound can be envisioned as a linchpin molecule, capable of participating in sequential, regioselective, and stereospecific transformations. For instance, the vinyl iodide could first undergo a palladium-catalyzed cross-coupling reaction to introduce a new substituent, followed by a transformation of the silyl group to further elaborate the molecular structure. This dual functionality allows for the construction of complex molecules from a relatively simple starting material.

Overview of Research Trajectories for ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane

While specific research focused solely on ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane is not extensively documented in the public domain, its structure suggests several potential research avenues based on the well-established chemistry of alkenylsilanes and vinyl iodides.

Likely Research Areas:

Stereoselective Synthesis: The development of efficient and highly stereoselective methods for the synthesis of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane would be a primary research focus. This could involve the stereoselective hydrosilylation of an appropriate iodo-alkyne or the stereospecific iodination of a corresponding alkenylsilane.

Cross-Coupling Reactions: A significant area of investigation would be the exploration of its utility in various palladium-catalyzed cross-coupling reactions. This would involve coupling with a wide range of organometallic reagents (boronic acids, organostannanes, organozincs, etc.) to form new carbon-carbon bonds. The retention or inversion of the double bond stereochemistry during these reactions would be a critical aspect of these studies.

Sequential Functionalization: Research would likely explore the sequential reactivity of the two functional groups. This could involve protecting one group while reacting the other, or developing one-pot procedures where both the vinyl iodide and the silyl group are transformed in a controlled manner.

Synthesis of Complex Molecules: A long-term research trajectory would be the application of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane as a key building block in the total synthesis of natural products and other complex target molecules. Its bifunctional nature could allow for convergent and efficient synthetic strategies.

Physicochemical Data for ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane

| Property | Value |

| CAS Number | 52685-51-5 |

| Molecular Formula | C7H15ISi |

| Molecular Weight | 254.18 g/mol |

| Boiling Point | 188.9°C at 760 mmHg |

| Flash Point | 68°C |

| Density | 1.323 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

[(E)-4-iodobut-2-en-2-yl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNYZMZBMPWCQQ-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCI)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CI)/[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ISi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Pathways of E 3 Iodo 1 Methylpropenyl Trimethylsilane

Cross-Coupling Reactions Involving the Alkenyl Iodide Moiety

The carbon-iodine (C-I) bond in alkenyl iodides is the primary site of reactivity in transition-metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of this bond make it susceptible to oxidative addition by low-valent transition metal complexes, which is the key initiating step in most cross-coupling catalytic cycles.

Palladium complexes are the most extensively used catalysts for forming carbon-carbon bonds from organic halides. For a substrate like ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane, reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are anticipated to be highly efficient. wikipedia.orgwikipedia.orgorganic-chemistry.org

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally initiated by the oxidative addition of an organic halide to a palladium(0) complex. In this step, ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane functions as an electrophile. The palladium(0) catalyst donates electron density to the carbon-iodine bond, leading to its cleavage and the formation of a square planar palladium(II) intermediate. This organopalladium(II) iodide complex is the pivotal species that subsequently engages with the organometallic nucleophile in the transmetalation step. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows this oxidative addition to occur under relatively mild conditions.

A hallmark of palladium-catalyzed cross-coupling reactions involving alkenyl halides is the high degree of stereoretention. The oxidative addition of the (E)-alkenyl iodide to the Pd(0) center proceeds with retention of the double bond geometry. Subsequent steps in the catalytic cycle, including transmetalation and reductive elimination, are typically fast relative to any potential isomerization pathways of the palladium(II) intermediate. nih.gov Consequently, the cross-coupling of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane with various organometallic reagents is expected to yield products where the (E)-configuration of the double bond is preserved. organic-chemistry.org Cases of stereoinversion are rare for alkenyl substrates in these reactions and usually occur under specific conditions or with particular ligand systems that can promote isomerization of the organopalladium intermediate. nih.gov

The following table illustrates the expected stereoretentive outcomes for the coupling of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane with various nucleophiles.

| Reaction Type | Nucleophile | Catalyst System (Illustrative) | Expected Product | Stereochemistry |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | ((E)-1-Methyl-3-phenylpropenyl)trimethylsilane | >99% E (Retention) |

| Stille | (E)-Tributyl(styryl)stannane | Pd(PPh₃)₄, LiCl | ((1E,3E)-1-Methyl-4-phenylbuta-1,3-dienyl)trimethylsilane | >99% E,E (Retention) |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | ((E)-1-Methyl-3-phenylpropenyl)trimethylsilane | >99% E (Retention) |

Note: This table is illustrative and based on established reactivity patterns for analogous (E)-alkenyl iodides.

While the primary reactive site on ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane is the alkenyl iodide, the presence of the trimethylsilyl (B98337) group brings the chemistry of organosilicon reagents into consideration, particularly in the context of Hiyama coupling. In a typical Hiyama coupling, an organosilane acts as the nucleophilic partner. The transmetalation step requires activation of the organosilane, usually with a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent pentacoordinate silicon species. wikipedia.orgwikipedia.org This activation increases the nucleophilicity of the organic group attached to silicon, facilitating its transfer to the palladium(II) center. wikipedia.org

In the Hiyama-Denmark coupling variant, fluoride is not necessary; instead, the reaction uses organosilanols which, in the presence of a base, form silanolates. nih.gov The transmetalation is believed to proceed through an intermediate containing a Pd-O-Si linkage, without the need for a pentacoordinate siliconate. nih.gov Although in the context of Suzuki, Stille, or Negishi reactions of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane, the trimethylsilyl group is a spectator, its presence makes the molecule a precursor to substrates for Hiyama-type couplings if the C-I bond were to be replaced by a different functional group.

While palladium catalysts are dominant, nickel and copper catalysts offer complementary reactivity and can expand the scope of possible transformations for alkenyl iodides.

Nickel catalysts, being more earth-abundant and often more reactive towards challenging substrates, are excellent alternatives to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed couplings, such as Negishi-type reactions, can effectively couple alkenyl iodides with a wide range of organozinc reagents, including those derived from primary and secondary alkyl halides. wikipedia.org The mechanisms are similar to those with palladium, involving oxidative addition, transmetalation, and reductive elimination. For ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane, nickel catalysis would be expected to facilitate couplings with sp³-hybridized carbon nucleophiles, which can sometimes be challenging for palladium systems.

Copper-catalyzed reactions, historically known for Ullmann-type couplings, have seen a resurgence with the development of milder, ligand-assisted protocols. Copper catalysis is particularly effective for forming carbon-heteroatom bonds. It is conceivable that ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane could undergo copper-catalyzed coupling with various nucleophiles such as amines, thiols, or alkoxides to form enamines, vinyl sulfides, or vinyl ethers, respectively. Furthermore, copper can be used as a co-catalyst in Sonogashira-type reactions to couple alkenyl iodides with terminal alkynes. nih.gov

The table below provides hypothetical examples of reactions that expand the scope of coupling partners for the title compound using nickel and copper catalysis.

| Catalyst System | Coupling Partner | Reaction Type (Illustrative) | Expected Product |

| Nickel (e.g., Ni(dppe)Cl₂) | Ethylzinc bromide | Negishi Coupling | ((E)-1-Methylpent-1-en-3-yl)trimethylsilane |

| Copper (e.g., CuI, L-proline) | Aniline | Buchwald-Hartwig/Ullmann-type Amination | N-((E)-3-(trimethylsilyl)but-2-en-2-yl)aniline |

| Palladium/Copper (Pd(PPh₃)₄/CuI) | Phenylacetylene | Sonogashira Coupling | ((E)-1-Methyl-4-phenylbut-1-en-3-ynyl)trimethylsilane |

Note: This table is illustrative and based on established reactivity patterns for analogous (E)-alkenyl iodides.

Cross-Coupling with Organosilicon Compounds: Hiyama-Denmark Chemistry

The Hiyama-Denmark coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilicon compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org In the context of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane, the vinyl iodide moiety serves as the organic halide component, ready to couple with a separate organosilicon reagent. This reaction is a powerful tool for creating complex molecular architectures with high regio- and stereoselectivity. wikipedia.org

A crucial aspect of the Hiyama and Hiyama-Denmark coupling is the activation of the carbon-silicon bond of the organosilicon nucleophile. nih.gov Unactivated organo(trialkyl)silanes are often too robust for efficient transmetalation to the palladium center. nih.gov Several strategies have been developed to enhance the nucleophilicity of the silicon reagent, thereby facilitating the key transmetalation step in the catalytic cycle.

Fluoride Activation (Hiyama Coupling): The original Hiyama coupling protocol utilizes a stoichiometric amount of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). nih.gov The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. This species is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center. However, the high basicity and nucleophilicity of fluoride can be detrimental to sensitive functional groups, such as silyl (B83357) ethers, which may be cleaved under these conditions. wikipedia.org

Hydroxide (B78521) and Alkoxide Activation: The use of strong bases like sodium hydroxide (NaOH) or alkoxides can also activate organo(alkoxy)silanes and organosilanols. arkat-usa.org This approach generates a silanolate in situ, which is a highly effective coupling partner. This method avoids the harshness of fluoride and is often referred to as a "fluoride-free" Hiyama coupling.

Brønsted Base Activation of Organosilanols (Hiyama-Denmark Coupling): A significant advancement was the development of the Hiyama-Denmark modification, which uses organosilanols as coupling partners in the presence of a Brønsted base. organic-chemistry.org This fluoride-free method is much milder and tolerates a wider range of functional groups, including silyl protecting groups. organic-chemistry.org The reaction proceeds via the formation of a silanolate, which then complexes with the palladium center, facilitating an intramolecular transmetalation. Kinetic studies have shown that the reaction is first-order in the silanolate, indicating that a pentavalent silicon intermediate is not necessarily required for the key bond-forming step. organic-chemistry.org

Internally Activated Organosilanes: More recent strategies involve designing organosilanes with built-in activating groups. For example, the incorporation of a 5-methylfuryl group on the silicon atom has been shown to create bench-stable vinylsilanes that are readily activated under mild basic conditions for Hiyama-Denmark couplings, eliminating the need for harsh activators or additives. nih.gov

The following table summarizes common activation strategies for various organosilicon reagents used in Hiyama-type couplings.

| Activator/System | Type of Organosilane | Key Features |

| Tetrabutylammonium fluoride (TBAF) | Trialkylsilanes, Alkoxysilanes | Forms highly nucleophilic pentacoordinate silicate. Can cleave sensitive groups. |

| Sodium Hydroxide (NaOH) | Trialkoxysilanes, Organosilanols | Fluoride-free; generates reactive silanolates. Suitable for robust substrates. arkat-usa.org |

| Potassium Trimethylsilanolate (KOTMS) | Organosilanols | Fluoride-free; mild activation for alkenylsilanols. nih.gov |

| Cesium Carbonate (Cs₂CO₃) | Arylsilanolates | Forcing conditions for less reactive silanolates; water can suppress homocoupling. organic-chemistry.org |

| Palladium/Mild Base (e.g., KOSiMe₃) | Dimethyl(5-methylfuryl)vinylsilanes | Internal activation; mild conditions, high functional group tolerance. nih.gov |

Silicon-based cross-coupling reactions offer several distinct advantages over other organometallic coupling protocols like Suzuki (organoboron) or Stille (organotin) reactions, making them an attractive choice for synthetic chemists.

Low Toxicity and Environmental Impact: Organosilicon reagents and their byproducts (siloxanes) are generally considered to be of low toxicity and are environmentally benign, especially when compared to the highly toxic organotin compounds used in Stille couplings. cam.ac.uk Silicon is also an earth-abundant element. nih.gov

High Stability of Reagents: Organosilanes are remarkably stable compounds. cam.ac.uk They are typically insensitive to air and moisture, can be purified by chromatography, and are compatible with a wide array of functional groups and reaction conditions. This stability allows for the introduction of the silyl moiety early in a synthetic sequence and its tolerance through multiple subsequent steps.

Functional Group Tolerance: The development of milder, fluoride-free activation methods, particularly the Hiyama-Denmark protocol, has greatly expanded the functional group compatibility of silicon-based couplings. organic-chemistry.org It is now possible to perform these reactions in the presence of silyl ethers and other base-sensitive groups that would not survive traditional fluoride-mediated conditions.

Stereochemical Retention: The coupling of vinylsilanes, such as the vinyl iodide moiety in the title compound, generally proceeds with a high degree of stereochemical retention. nih.govcam.ac.uk This is crucial for the synthesis of stereodefined alkenes, which are important components of many natural products and pharmaceuticals.

Avoidance of Homocoupling: Under optimized conditions, particularly with Hiyama-Denmark protocols, side reactions such as the homocoupling of the organic halide are often minimized, leading to cleaner reactions and higher yields of the desired cross-coupled product. organic-chemistry.org

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group on the vinylsilane portion of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane is not merely a passive substituent. It can be strategically manipulated or removed, providing further avenues for molecular functionalization.

The carbon-silicon bond can be cleaved to introduce other functional groups in a process known as desilylation. This transformation significantly increases the synthetic utility of the vinylsilane moiety.

Protodesilylation: This is the most common desilylation reaction, where the silyl group is replaced by a proton. This can be achieved under acidic conditions or, more commonly for vinylsilanes, with a fluoride source like TBAF in the presence of a proton source. rsc.org This reaction effectively removes the silyl group, yielding a terminal or internal alkene.

Halodesilylation: The silyl group can be replaced by a halogen. For instance, treatment of a vinylsilane with iodine monochloride (ICl) or N-iodosuccinimide (NIS) can yield a vinyl iodide. wikipedia.org This allows for the conversion of the C-Si bond into a C-I bond, setting up the molecule for a subsequent cross-coupling reaction at a site that was previously masked as a stable vinylsilane.

The following table provides examples of desilylation reactions applicable to vinylsilanes.

| Reaction Type | Reagents | Product Functional Group |

| Protodesilylation | TBAF, H₂O or HCl | C-H (Alkene) |

| Iododesilylation | N-Iodosuccinimide (NIS) or I₂ | C-I (Vinyl Iodide) wikipedia.org |

| Bromodesilylation | N-Bromosuccinimide (NBS) | C-Br (Vinyl Bromide) |

| Acylation | Acyl Chloride, Lewis Acid | C-C(O)R (Enone) |

Under certain conditions, the silyl group can undergo migration. While less common for simple vinylsilanes, these rearrangements can be triggered by specific reagents or substrate structures.

1,2-Silyl Migration: In certain electrophilically activated alkynes, a halogen-induced 1,2-silyl migration can occur, leading to the formation of α-silyl-β-haloenones with high stereoselectivity. nih.gov This type of migration involves the movement of the silyl group from one carbon of the original alkyne to the adjacent one.

Domino Silyl-Prins/Aryl Migration: In more complex systems, such as geminal vinylsilyl alcohols, a domino reaction involving a silyl-Prins cyclization can be followed by an aryl group migration from the silicon atom to an adjacent carbon. purdue.edu This process creates complex cyclic structures with high stereocontrol.

Acid-Catalyzed Migrative Cyclization: Vinylsilanes bearing a tethered nucleophile, such as an amino group, can undergo acid-catalyzed cyclization where a 1,2-silyl migration occurs concurrently with ring formation, leading to functionalized heterocyclic products like silyl-substituted piperidines. nih.gov

These migrations, while highly substrate-dependent, highlight the dynamic nature of the silyl group and its potential to participate in complex skeletal rearrangements.

The trimethylsilyl group is often used as a temporary protecting group or a synthetic handle that is removed or converted in a later step. wikipedia.org Its removal is a key strategic element in multi-step synthesis.

Protecting Group for Terminal Alkynes: In syntheses that begin with alkynes, a trimethylsilyl group is frequently used to protect the terminal C-H bond. After subsequent reactions, the TMS group can be selectively removed using mild conditions such as potassium carbonate in methanol (B129727) or TBAF to reveal the terminal alkyne for further transformations. wikipedia.org

Conversion to a Hydroxyl Group (Fleming-Tamao Oxidation): The vinylsilane can be converted into a carbonyl group or a hydroxyl group. The Fleming-Tamao oxidation provides a powerful method to stereospecifically convert a C-Si bond into a C-O bond. This involves a two-step process where the alkyl or phenyl groups on the silicon are first replaced by heteroatoms (like halogens or alkoxy groups), followed by oxidation with a peracid or hydrogen peroxide to yield an alcohol with retention of configuration.

Use as a Bulky Steric Director: The large molecular volume of the trimethylsilyl group can influence the stereochemical outcome of reactions at adjacent positions. wikipedia.org After serving its purpose as a steric directing group, it can be cleanly removed via protodesilylation.

The strategic decision to remove or convert the silyl group allows for a dual functionality of the ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane reagent: first, using the vinyl iodide for a coupling reaction, and second, unmasking or transforming the vinylsilane into a new functional group.

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane is the primary site of reactivity, susceptible to a variety of transformations. The electronic nature of this double bond is significantly influenced by the presence of the trimethylsilyl group. The carbon-silicon bond (C-Si) is electron-releasing, which polarizes the double bond and dictates the regioselectivity of many reactions. wikipedia.org Specifically, silicon stabilizes a positive charge at the β-position (the carbon adjacent to the silicon-bearing carbon), a phenomenon known as the β-silicon effect. nih.gov This effect makes vinylsilanes, including the title compound, valuable intermediates in organic synthesis. sigmaaldrich.com

The double bond of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane readily undergoes electrophilic addition reactions. The regiochemical outcome is largely controlled by the β-silicon effect, which directs the electrophile to the carbon atom not bearing the silyl group. wikipedia.org

Hydroiodation: While the molecule already contains an iodo-group on the allylic carbon, the double bond can undergo further hydroiodation. A general method for the hydroiodation of unsaturated systems involves the use of an iodine/hydrophosphine binary system. wikipedia.org This reaction typically proceeds via a Markovnikov-type addition, where the iodide would add to the more substituted carbon of the double bond, influenced by the carbocation-stabilizing effect of the silyl group. wikipedia.org

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is a characteristic reaction of vinylsilanes. Studies on related vinylsilanes show that cohalogenation can proceed smoothly, often without the loss of the trimethylsilyl group. nih.gov The reaction is initiated by the attack of the electrophilic halogen on the double bond, which can form a cyclic halonium ion intermediate. nih.gov Subsequent attack by a nucleophile (halide ion) opens this ring. Electrophilic substitution reactions on trisubstituted vinylsilanes with various electrophiles, including halogens, have been found to be stereospecific. mcgill.ca

| Reaction Type | Reagents | Typical Product | Key Features |

|---|---|---|---|

| Halogenation | Br₂, CH₂Cl₂ | 1,2-dibromo adduct | Stereospecific addition; retention of silyl group. nih.govmcgill.ca |

| Epoxidation | m-CPBA | Silyl epoxide | Can be converted into ketones or aldehydes. wikipedia.orgsigmaaldrich.com |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | α- or β-silylethanol | Regioselectivity is influenced by the steric bulk of the silyl group. rsc.org |

Other Addition Reactions: Vinylsilanes are also readily epoxidized with peracids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com The resulting silyl epoxides are versatile intermediates that can be transformed into other functional groups. wikipedia.org Furthermore, hydroboration of vinylsilanes affords silylethanol regioisomers, which can serve as building blocks for more complex molecules. rsc.org

The electron-rich nature of the double bond in vinylsilanes makes them suitable substrates for cycloaddition reactions. sigmaaldrich.com These reactions are powerful tools for the construction of cyclic and heterocyclic ring systems.

One of the most significant classes of these reactions is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with the vinylsilane acting as the dipolarophile. For instance, the reaction of vinylsilanes with nitrile N-oxides has been studied to produce isoxazole (B147169) derivatives. mdpi.com The regioselectivity of such cycloadditions is a critical aspect, often influenced by both electronic and steric factors imposed by the substituents on the double bond, including the trimethylsilyl group. mdpi.com Computational studies using Molecular Electron Density Theory (MEDT) have been employed to understand the molecular mechanism and regioselectivity of these cycloaddition processes. mdpi.comnih.gov

| Cycloaddition Type | Reactants | Product Class | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Vinylsilane + Nitrile N-Oxide | Isoxazoline/Isoxazole | mdpi.com |

| [3+2] Cycloaddition | Vinylsilane + Azomethine Ylide | Pyrrolidine | researchgate.net |

| [4+2] Cycloaddition | Vinylsilane (as dienophile) + Diene | Cyclohexene | wikipedia.org |

The trimethylsilyl group is not merely a spectator; it actively directs the functionalization of the propenyl moiety. This directing capability stems from its strong electron-releasing nature and the β-silicon effect. wikipedia.org

In electrophilic attacks, the silicon atom stabilizes the development of a positive charge on the β-carbon, thereby directing the incoming electrophile to the α-carbon. wikipedia.orgnih.gov This principle allows for highly regioselective transformations. For example, in additions that proceed through a carbocation intermediate, the silyl group ensures a predictable outcome.

Hydroboration provides a clear example of this directed functionalization. The hydroboration of vinylsilanes with reagents like borane (B79455) (BH₃) can lead to two possible regioisomers: α-silylethanols (Markovnikov products) and β-silylethanols (anti-Markovnikov products). rsc.org Research has shown that the steric bulk of the silyl group can significantly influence the ratio of these products, with greater bulkiness increasing the proportion of the Markovnikov product. rsc.org This tunability allows for the selective synthesis of desired isomers, which can then be used as hydrophobic building blocks for bioactive molecules. rsc.org

Another example is the epoxidation of vinylsilanes followed by subsequent reactions. The silyl group influences the stereochemistry of the epoxidation and the subsequent ring-opening of the epoxide, providing a pathway to syn-diols after Tamao-Fleming oxidation. sigmaaldrich.com This sequence can function as a synthetic equivalent to an aldol (B89426) condensation, demonstrating the utility of the silyl group in directing complex functionalizations. sigmaaldrich.com

| Reaction | Directing Effect of Trimethylsilyl Group | Resulting Functional Group | Reference |

|---|---|---|---|

| Electrophilic Addition | Stabilization of β-carbocation | Regioselective addition of electrophile to the α-carbon | wikipedia.org |

| Hydroboration | Steric and electronic influence on regioselectivity | Controlled formation of α- or β-silylethanols | rsc.org |

| Epoxidation/Oxidation | Stereochemical control and facilitation of Tamao-Fleming oxidation | Diols (e.g., syn-diols) | sigmaaldrich.com |

Strategic Applications of E 3 Iodo 1 Methylpropenyl Trimethylsilane in Complex Molecule Synthesis

Role as a Stereodefined Building Block in Asymmetric Synthesis

The predefined trans-(E) configuration of the double bond in ((E)-3-iodo-1-methylpropenyl)-trimethylsilane is crucial for its role in asymmetric synthesis. This geometric arrangement is not merely incidental; it serves as a powerful tool for transferring stereochemical information to a new molecule, thereby influencing its three-dimensional structure.

A fundamental principle in the chemistry of vinylsilanes is that they undergo electrophilic substitution reactions with a high degree of stereoretention. chemtube3d.comstackexchange.com This means the geometry of the original double bond is preserved in the product. The stability for this outcome is provided by the β-silicon effect, where the silicon atom stabilizes the transient positive charge (carbocation) that forms on the carbon atom two positions away during the reaction. chemtube3d.com

This property is instrumental in controlling relative stereochemistry. When ((E)-3-iodo-1-methylpropenyl)-trimethylsilane is used in a reaction that forms a new ring, for instance, the trans relationship of the substituents on the double bond directly translates to a specific spatial arrangement of those groups in the cyclic product. In intramolecular cyclization reactions, the defined geometry of the vinylsilane precursor forces the molecule to adopt a specific conformation, leading to the predictable formation of one diastereomer over others. nih.gov

While this reagent primarily dictates relative stereochemistry through its fixed alkene geometry, it can be used in conjunction with chiral catalysts or auxiliaries to control absolute stereochemistry. In such cases, the chiral influence directs the reaction to one of two faces of the double bond, while the inherent nature of the vinylsilane ensures the geometric integrity of the alkene is maintained throughout the transformation.

Synthesis of Natural Products and Bioactive Compounds

The structural features of ((E)-3-iodo-1-methylpropenyl)-trimethylsilane make it an ideal intermediate for the total synthesis of complex natural products, which often demand high levels of stereochemical precision.

One of the most notable applications of this compound is in the Stork-Jung vinylsilane annulation. This powerful ring-forming reaction utilizes ((E)-3-iodo-1-methylpropenyl)-trimethylsilane as a synthetic equivalent of the methyl vinyl ketone enolate, providing a robust method for constructing functionalized cyclohexenone rings.

In this annulation, the vinylsilane is first converted into a more reactive organocuprate or related organometallic species. This nucleophile then adds to an α,β-unsaturated ketone (enone) in a conjugate fashion. The resulting enolate is trapped, and subsequent intramolecular alkylation, facilitated by the vinyl iodide moiety, closes the ring. The vinylsilane group in the newly formed six-membered ring can then be converted into a ketone, completing the synthesis of a cyclohexenone derivative. A key advantage of this method is its high degree of regiochemical control.

A significant case study is the extension of the Stork-Jung procedure in synthetic approaches toward guanacastepene, a complex diterpenoid natural product. The vinylsilane annulation strategy provides a reliable method for constructing the core cyclic structures of such intricate molecules.

Table 1: Key Reactions and Applications of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane

| Reaction Type | Key Transformation | Resulting Structure | Application Area |

| Stork-Jung Annulation | Conjugate addition followed by intramolecular alkylation and oxidation | Functionalized cyclohexenone | Natural Product Synthesis |

| Suzuki Coupling | Palladium-catalyzed cross-coupling with a vinylboronic acid | Substituted 1,3-butadiene | Organic Materials, Conjugated Systems |

| Heck Coupling | Palladium-catalyzed cross-coupling with an alkene | Substituted 1,3-butadiene | Organic Materials, Conjugated Systems |

| Electrophilic Substitution | Reaction with an electrophile (E+) | (E)-alkene with E replacing SiMe₃ | Stereocontrolled Synthesis |

Polyketides are a large and structurally diverse class of natural products characterized by repeating acetate (B1210297) or propionate (B1217596) units. Their laboratory synthesis is a significant challenge that relies on the iterative coupling of stereochemically defined building blocks. nih.govmdpi.com The stereocenters along the polyketide backbone are often established through highly diastereoselective aldol (B89426) reactions or by using chiral fragments.

While vinylsilanes are versatile building blocks in organic synthesis, the specific application of ((E)-3-iodo-1-methylpropenyl)-trimethylsilane in the de novo chemical synthesis of polyketide chains is not extensively documented in the literature. However, the principles of polyketide synthesis highlight the importance of reagents with predefined stereochemistry. The fixed (E)-geometry and multiple functional handles of this vinylsilane make it a potential, albeit currently underexplored, precursor for certain polyketide fragments where such a stereochemical arrangement is required.

Preparation of Advanced Organic Materials and Functional Molecules

The development of novel organic materials, such as conductive polymers, molecular wires, and components for molecular electronics, often requires the synthesis of molecules with extended π-conjugated systems. ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane serves as an excellent starting material for creating such structures.

The vinyl iodide portion of ((E)-3-iodo-1-methylpropenyl)-trimethylsilane is a prime functional group for participating in palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are among the most powerful methods for forming carbon-carbon bonds in modern organic chemistry. By reacting the vinyl iodide with another unsaturated partner, a conjugated 1,3-diene system can be readily constructed.

Several classic cross-coupling reactions are suitable for this purpose:

Suzuki Coupling: Reaction with a vinylboronic acid or ester in the presence of a palladium catalyst and a base will form a new carbon-carbon bond, yielding a substituted 1,3-butadiene. The stereochemistry of both coupling partners is typically retained in the final product. chemrxiv.orgchemrxiv.org

Heck Reaction: Coupling with an alkene under palladium catalysis provides another direct route to 1,3-dienes. This reaction is highly valued for its operational simplicity and functional group tolerance. chemtube3d.comnih.gov

Stille Coupling: Using a vinylstannane as the coupling partner offers a mild and effective method for creating the butadiene linkage.

Sonogashira Coupling: Reaction with a terminal alkyne would produce a conjugated enyne system, which is another important structural motif in functional organic materials.

Through these transformations, the stereodefined ((E)-3-iodo-1-methylpropenyl)-trimethylsilane acts as a linchpin, enabling the assembly of complex conjugated molecules from simpler precursors with high geometric control. researchgate.net

Formation of Annulated Ring Systems (e.g., Cyclopentenones, Spiroindolenine-cyclopentanes)

Annulated ring systems are common motifs in a vast number of biologically active natural products and pharmaceutical agents. The unique structural features of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane make it a potentially valuable precursor for the synthesis of various cyclic structures, including cyclopentenones and spiroindolenine-cyclopentanes.

Cyclopentenone Synthesis:

The synthesis of cyclopentenones can be envisioned through several pathways utilizing vinylsilane chemistry. One of the most prominent methods is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones. While not a direct precursor, ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane can be elaborated into a suitable divinyl ketone substrate. For instance, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling at the vinyl iodide position, could introduce a second vinyl group. Subsequent oxidation of the trimethylsilyl (B98337) group to a carbonyl functionality would furnish the desired divinyl ketone for cyclization.

Alternatively, a [3+2] annulation strategy could be employed. In such a scenario, the vinylsilane could act as a three-carbon component. The reaction of a vinylsilane with an α,β-unsaturated acyl chloride under Lewis acid catalysis is a known method for cyclopentenone formation. acs.org The trimethylsilyl group plays a crucial role in directing the regiochemistry of the cyclization.

The following table illustrates a generalized scheme for cyclopentenone annulation using a vinylsilane derivative:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Vinylsilane | α,β-Unsaturated Acyl Chloride | Lewis Acid (e.g., AlCl₃, SnCl₄) | Cyclopentenone |

Spiroindolenine-cyclopentane Synthesis:

The construction of the spiroindolenine-cyclopentane scaffold, a core structure in many alkaloids, presents a significant synthetic challenge. The reactivity of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane can be harnessed for this purpose through a dearomative spirocyclization of indole (B1671886) derivatives. rsc.orgresearchgate.net

A plausible synthetic route would involve the reaction of an indole derivative with the iodo-vinylsilane under conditions that promote an initial N- or C3-alkylation, followed by an intramolecular cyclization. The vinyl iodide moiety can act as an electrophilic handle. For example, a Heck-type reaction could be envisioned where the indole acts as the nucleophile.

A scandium-catalyzed [3+2] annulation of alkylideneoxindoles with allenylsilanes has been reported for the enantioselective formation of cyclopentene-spirooxindoles containing vinylsilanes. nih.gov By analogy, a similar catalytic system might be developed for the reaction of indole derivatives with ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane to generate the desired spirocyclic system.

The table below outlines a conceptual approach for the synthesis of spiroindolenine-cyclopentanes:

| Indole Derivative | Reagent | Proposed Key Step | Product |

| N-Substituted Indole | ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane | Palladium-catalyzed Intramolecular Cyclization | Spiroindolenine-cyclopentane |

| Indole | ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane | Lewis Acid-mediated Annulation | Spiroindolenine-cyclopentane |

Development of Novel Synthetic Sequences and Reaction Cascades

The multifunctional nature of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane makes it an ideal substrate for the development of novel synthetic sequences and reaction cascades, where multiple bonds are formed in a single operation. This approach offers significant advantages in terms of efficiency and atom economy.

A key feature of this reagent is the orthogonal reactivity of the vinyl iodide and the vinylsilane. The vinyl iodide can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of substituents. wikipedia.org The vinylsilane moiety can then be further transformed. For example, it can be converted to a ketone via oxidation, an alcohol via Fleming-Tamao oxidation, or a different vinyl group through protodesilylation or halodesilylation followed by another cross-coupling.

This differential reactivity allows for the design of one-pot or sequential reaction protocols. For instance, a tandem Heck reaction-cyclization sequence could be envisioned. An initial intermolecular Heck reaction at the vinyl iodide position could be followed by an intramolecular cyclization involving the newly introduced group and another part of the molecule.

The following table presents a hypothetical reaction cascade initiated by ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane:

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| 1. Suzuki Coupling | Arylboronic acid, Pd catalyst, base | (E)-Aryl-substituted-1-methylpropenyl)-trimethylsilane |

| 2. Epoxidation | m-CPBA | Aryl-substituted epoxy silane |

| 3. Ring Opening/Cyclization | Lewis or Brønsted acid | Functionalized cyclic ether or alcohol |

Such cascade reactions, initiated by the selective functionalization of the vinyl iodide, followed by transformations of the vinylsilane, can lead to the rapid assembly of complex molecular scaffolds from a simple starting material. The development of such sequences is a testament to the strategic utility of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane in modern organic synthesis.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms for Key Transformations

Mechanistic studies are fundamental to understanding the behavior of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane in various chemical reactions. These investigations clarify the step-by-step processes through which reactants are converted into products, including the identification of transient intermediates and transition states.

((E)-3-Iodo-1-methylpropenyl)-trimethylsilane is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are central to modern organic synthesis for the formation of carbon-carbon bonds. The general mechanistic cycle for these reactions, such as the Stille, Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involves a sequence of fundamental steps: oxidative addition, transmetalation (for Stille and Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.

Stille Coupling: In a Stille coupling reaction, the catalytic cycle is initiated by the oxidative addition of the vinyl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step with an organostannane reagent. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. The mechanism has been extensively studied, and the catalytic cycle is well-established. wikipedia.orguwindsor.calibretexts.org

Sonogashira Coupling: The Sonogashira coupling of terminal alkynes with vinyl halides is a powerful tool for the synthesis of enynes. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper complexes. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl iodide to a Pd(0) species occurs. In the copper cycle, a copper(I) acetylide is formed, which then participates in a transmetalation step with the Pd(II) intermediate. Reductive elimination from the resulting diorganopalladium(II) complex affords the final product and regenerates the active palladium catalyst. chemeurope.com

A general representation of the mechanistic steps in these cross-coupling reactions is provided in the table below.

| Reaction Type | Key Mechanistic Steps | Description |

| Stille Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | A Pd(0) catalyst inserts into the C-I bond. The organic group from the organotin reagent is transferred to the palladium center. The coupled product is formed, regenerating the Pd(0) catalyst. |

| Sonogashira Coupling | 1. Oxidative Addition (Pd)2. Formation of Copper Acetylide (Cu)3. Transmetalation4. Reductive Elimination | A Pd(0) catalyst reacts with the vinyl iodide. The terminal alkyne reacts with a Cu(I) salt. The acetylide group is transferred from copper to palladium. The enyne product is formed, and the Pd(0) catalyst is regenerated. |

These mechanistic frameworks provide a solid basis for predicting the reactivity of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane and for optimizing reaction conditions to achieve desired synthetic outcomes.

The stereochemistry of reactions involving vinylsilanes is of paramount importance, and transition state analysis provides a theoretical lens through which to understand and predict stereochemical outcomes. While specific computational studies on the transition states of stereoselective processes involving ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane are not extensively documented, general principles from related systems can be applied. For instance, in reactions of chiral allylsilanes, the diastereoselectivity can be influenced by neighboring group interactions that stabilize a particular transition state. nih.gov

Computational chemistry has become an indispensable tool for studying the regio- and stereoselectivity of organic reactions. rsc.org Advances in theoretical models and computational power allow for the detailed examination of transition state geometries and energies, which are the primary determinants of reaction selectivity. rsc.org Such analyses can reveal subtle electronic and steric effects that govern the preferred reaction pathway.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry offers powerful tools for investigating the intrinsic properties of molecules like ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane and for modeling their behavior in complex chemical environments.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. researchgate.netresearchgate.netmdpi.com An electronic structure analysis of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane would provide valuable information about its molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential. This information is key to understanding its reactivity. The trimethylsilyl (B98337) group is known to influence the electronic properties of the vinyl system through hyperconjugation.

The table below summarizes the expected electronic properties based on general principles of organosilicon chemistry.

| Property | Influence of Trimethylsilyl Group | Influence of Iodo Group |

| HOMO Energy | Likely raised due to σ-π hyperconjugation. | The lone pairs on iodine will contribute to high-lying molecular orbitals. |

| LUMO Energy | Generally less affected than the HOMO. | The σ* orbital of the C-I bond will be a low-lying unoccupied orbital. |

| Charge Distribution | The silicon atom is electropositive, and the adjacent carbon atom (α-carbon) has some degree of negative charge stabilization. | The iodine atom is electronegative, polarizing the C-I bond. |

Computational modeling can simulate the entire catalytic cycle of a reaction, providing insights into the energies of intermediates and transition states. escholarship.org For palladium-catalyzed cross-coupling reactions of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane, such models could be used to predict the most favorable reaction pathway and to understand the origins of chemo-, regio-, and stereoselectivity. These computational studies are instrumental in designing more efficient and selective catalytic systems.

The trimethylsilyl group plays a significant role in stabilizing intermediates and transition states in reactions involving ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane. This stabilization is primarily attributed to hyperconjugation, where the σ-electrons of the C-Si bond overlap with an adjacent empty or partially filled p-orbital. princeton.edu This effect is particularly important in reactions that proceed through carbocationic intermediates.

In the context of electrophilic attack on the double bond, the silicon atom can stabilize a developing positive charge on the β-carbon atom (the carbon adjacent to the silyl-substituted carbon). This "β-silicon effect" can significantly influence the regioselectivity of such reactions. Computational studies on allylsilane reactivity have corroborated the importance of hyperconjugation in stabilizing cationic intermediates. researchgate.net

Spectroscopic Characterization for Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane, both ¹H and ¹³C NMR spectroscopy are critical for assigning the stereochemistry of the double bond and confirming the connectivity of the atoms.

The (E)-configuration of the double bond is primarily determined by the coupling constant between the vinylic protons. In a typical (E)-alkene, the coupling constant (³J) between the two protons on the double bond is expected to be in the range of 12-18 Hz. This is a significantly larger value than what would be expected for the corresponding (Z)-isomer (typically 6-12 Hz).

¹H NMR Spectroscopy:

The proton NMR spectrum of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane would be expected to show distinct signals for the trimethylsilyl (B98337) group, the methyl group attached to the double bond, and the two vinylic protons. The trimethylsilyl group protons typically appear as a sharp singlet in the upfield region of the spectrum, usually around 0.0-0.2 ppm, due to the electropositive nature of silicon. wikipedia.orgchemeurope.com The methyl group protons on the double bond would likely appear as a doublet, split by the adjacent vinylic proton. The chemical shifts of the vinylic protons are influenced by the substituents on the double bond. The proton attached to the carbon bearing the iodine atom would be expected to be at a higher chemical shift compared to the other vinylic proton.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides further confirmation of the structure. The carbon atom of the trimethylsilyl group's methyls will appear as a single resonance at a high field. The carbons of the double bond will resonate in the typical alkene region (around 100-150 ppm). The carbon atom bonded to the iodine will be shifted to a higher field (lower ppm value) compared to a carbon bonded to a less electronegative atom, a phenomenon known as the "heavy atom effect".

Interactive Data Table: Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -Si(CH₃)₃ | 0.1 | Singlet | N/A |

| -CH₃ | 1.8 - 2.1 | Doublet | ~7 |

| =CH- | 5.5 - 6.0 | Quartet | ~7 |

| =CHI | 6.0 - 6.5 | Doublet | ~15 |

Interactive Data Table: Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ | -1 to 2 |

| -CH₃ | 15 - 25 |

| =C(CH₃)Si- | 130 - 150 |

| =CHI | 75 - 90 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane (C₇H₁₅ISi), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula. alfa-chemistry.com

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 254. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom and one silicon atom. A key fragmentation pathway would likely involve the loss of a methyl group from the trimethylsilyl moiety to give a stable [M-15]⁺ ion. Another significant fragmentation would be the cleavage of the C-Si bond, leading to the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often a base peak in the mass spectra of trimethylsilyl compounds. nist.gov The loss of the iodine atom would result in a fragment at [M-127]⁺.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Significance |

| 254 | [C₇H₁₅ISi]⁺ | Molecular Ion (M⁺) |

| 239 | [C₆H₁₂ISi]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 127 | [C₇H₁₅Si]⁺ | Loss of iodine atom ([M-I]⁺) |

| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation ([Si(CH₃)₃]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane would exhibit characteristic absorption bands corresponding to its structural features.

The presence of the C=C double bond would be indicated by a stretching vibration in the region of 1600-1680 cm⁻¹. The (E)-stereochemistry can sometimes be inferred from the presence of a C-H out-of-plane bending vibration around 960-970 cm⁻¹, although this can be weak. The trimethylsilyl group gives rise to a strong and characteristic Si-C stretching vibration at approximately 1250 cm⁻¹ and a strong band around 840 cm⁻¹. researchgate.net The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, which is in the fingerprint region of the spectrum and can sometimes be difficult to assign definitively. docbrown.infospectroscopyonline.com

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850-2960 | Medium-Strong |

| C=C | Stretching | 1600-1680 | Weak-Medium |

| Si-CH₃ | Symmetric Bending | ~1250 | Strong |

| Si-C | Rocking | ~840 | Strong |

| C-I | Stretching | 500-600 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the exact conformation of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane.

Currently, there is no publicly available X-ray crystal structure for ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would unequivocally confirm the (E)-stereochemistry of the double bond by directly observing the spatial arrangement of the atoms. It would also provide accurate measurements of the C=C, C-I, and C-Si bond lengths, which could offer insights into the electronic effects of the iodo and trimethylsilyl substituents on the vinyl system.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Methods

Traditional synthetic methods for organosilicon and organoiodine compounds often rely on stoichiometric reagents, harsh reaction conditions, and energy-intensive processes, which can lead to significant waste generation. acs.org A primary focus of future research will be the development of greener synthetic pathways to ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane and its derivatives.

A significant area of exploration is the merger of biocatalysis with organosilicon chemistry. acs.orgnih.govresearchgate.netnih.gov While nature does not incorporate silicon into primary or secondary metabolites, engineered enzymes are showing promise in catalyzing useful organosilicon transformations. nih.govnih.gov Directed evolution has already produced enzymes capable of forming carbon-silicon (C-Si) bonds, a "new-to-nature" reaction. acs.org Future work could focus on developing biocatalysts for the direct and selective synthesis of functionalized alkenylsilanes, potentially reducing the reliance on metal catalysts and stoichiometric reagents. nih.gov Biocatalytic approaches could offer milder reaction conditions and higher selectivity, complementing existing synthetic methods. acs.orgnih.gov

Key research goals in this area include:

Enzyme Engineering: Utilizing directed evolution to create enzymes that can catalyze the stereoselective iodination of an appropriate alkynylsilane precursor or the silylation of an iodo-alkene.

Waste Valorization: Investigating the use of renewable feedstocks and developing catalytic cycles that minimize byproduct formation.

Alternative Solvents: Exploring the use of greener solvents or solvent-free conditions for the synthesis and transformation of the title compound.

Exploration of Novel Catalytic Systems for ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane Transformations

The dual functionality of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane makes it an ideal substrate for a wide range of catalytic transformations, particularly cross-coupling reactions. While palladium-catalyzed couplings like the Hiyama, Stille, Suzuki, and Negishi reactions are established methods for forming carbon-carbon bonds using organosilanes or alkenyl halides, future research will explore novel catalytic systems to enhance efficiency, selectivity, and substrate scope. acs.orgnih.govsigmaaldrich.com

The exploration of catalysts based on more abundant and less expensive first-row transition metals like nickel, copper, and iron is a major trend. organic-chemistry.org These metals can offer unique reactivity and selectivity profiles compared to traditional palladium catalysts. For instance, nickel-mediated cross-coupling of carbamates with silylmagnesium reagents has been demonstrated, showcasing the potential for activating otherwise inert bonds. rameshrasappan.com

Future avenues for research in catalysis include:

First-Row Transition Metal Catalysis: Developing robust iron, cobalt, nickel, or copper-based catalytic systems for cross-coupling reactions involving the C-I bond of the title compound.

Photoredox Catalysis: Utilizing light-mediated catalysis to enable novel transformations under mild conditions, potentially accessing reaction pathways that are difficult to achieve with thermal methods.

Dual Catalysis: Combining two different catalytic cycles in one pot to effect tandem reactions, for example, a coupling at the iodide followed by a functionalization directed by the silyl (B83357) group.

| Catalyst Type | Potential Transformation | Key Advantages | Reference Concept |

|---|---|---|---|

| Nickel(II)/NHC Complexes | Negishi-type cross-coupling with organozinc reagents | High efficiency, tolerance of functional groups | nih.gov |

| Copper(I)/Ligand Systems | Sonogashira-type alkynylation | Cost-effective, versatile for C(sp)-C(sp2) bond formation | researchgate.net |

| Iron(III) Salts/Ligands | Reductive cross-coupling | Abundant and environmentally benign metal | organic-chemistry.org |

| Iridium or Ruthenium Photoredox Catalysts | Radical-mediated functionalization (e.g., trifluoromethylation) | Mild conditions, unique reactivity pathways | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. thieme-connect.deorganic-chemistry.org The synthesis and transformation of alkenyl iodides, a key structural feature of the title compound, have been successfully translated to continuous flow systems. thieme-connect.deorganic-chemistry.orgresearchgate.net For example, a copper-catalyzed chlorination of alkenyl iodides in a copper tube reactor demonstrated a dramatic reduction in reaction time—from 48 hours in batch to just one or two hours in flow—with full retention of stereochemistry. organic-chemistry.org

Future research will likely focus on integrating the synthesis and subsequent reactions of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane into flow platforms. This could involve:

Multi-step Flow Synthesis: Designing a continuous sequence where the starting materials are converted into the target compound, which is then immediately used in a subsequent transformation (e.g., a cross-coupling reaction) without isolation of the intermediate. beilstein-journals.org

Automated Optimization: Coupling flow reactors with automated sampling and analysis to rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) and optimize yields and selectivity.

Enhanced Safety: Performing reactions that are hazardous in batch, such as those involving unstable intermediates or highly exothermic processes, more safely within the small, controlled volume of a flow reactor. thieme-connect.de

The successful implementation of flow chemistry would not only make the use of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane more efficient and scalable but also facilitate its on-demand production for research and manufacturing. researchgate.net

Expanding the Scope of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. acs.org Organosilanes are increasingly used in asymmetric reductions and other enantioselective transformations. acs.org The structure of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane presents several opportunities for application in this field.

A key future direction will be the development of chiral ligands specifically designed to control the stereochemical outcome of reactions involving this substrate. nih.govscilit.comresearchgate.net For example, in a transition metal-catalyzed cross-coupling reaction, a chiral ligand could induce enantioselectivity if the coupling partner creates a new stereocenter. More ambitiously, catalysts could be developed for the asymmetric functionalization of the double bond.

Prospective research areas include:

Development of Chiral Ligands: Designing and synthesizing novel chiral phosphine, N-heterocyclic carbene (NHC), or P,N-ligands for metal-catalyzed reactions that can effectively differentiate between the prochiral faces of the molecule or its reaction intermediates. nih.govresearchgate.net

Asymmetric Hydrosilylation/Hydroboration: Exploring enantioselective additions across the double bond, where the existing silyl and methyl groups could influence the stereochemical outcome.

Kinetic Resolution: Using chiral catalysts to selectively react with one enantiomer of a racemic derivative of the title compound, allowing for the separation of enantiomers.

The successful application of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane in asymmetric synthesis would significantly enhance its value as a building block for creating complex, stereodefined molecules for pharmaceuticals and materials science. researchgate.net

Investigation of Bio-inspired and Biomimetic Transformations

Nature provides a rich source of inspiration for developing new chemical transformations. mdpi.com While organosilicon compounds are largely absent from biology, the field of bio-organosilicon chemistry is rapidly advancing, seeking to harness the principles of biological catalysis for silicon chemistry. nih.govchemrxiv.org Researchers are engineering enzymes, such as cytochrome P450s, to catalyze reactions not found in nature, including the formation and functionalization of C-Si bonds. acs.orgnih.gov

Future research could explore bio-inspired approaches for the synthesis and transformation of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane. This represents a frontier in catalysis that blends molecular biology with synthetic chemistry. nih.gov

Potential research avenues include:

Enzymatic C-H Functionalization: Investigating whether engineered enzymes can selectively functionalize the C-H bonds of the methyl or vinyl groups on the molecule.

Biocatalytic Redox Reactions: Using oxidoreductase enzymes for the selective oxidation or reduction of the double bond or other parts of the molecule under mild, aqueous conditions.

Silicatein-Inspired Polycondensation: Silicateins are enzymes from marine sponges that catalyze the formation of silica (B1680970) (SiO₂) structures. mdpi.com While not directly applicable to the C-Si bond, the principles of enzyme-mediated control over silicon chemistry could inspire the design of synthetic catalysts for selective transformations at the silicon atom of the title compound.

Merging biocatalysis with organosilicon chemistry could lead to highly selective and environmentally friendly methods for producing valuable organosilicon molecules. acs.orgresearchgate.net

Design of New Reagents and Methodologies Based on Alkenyliodides and Organosilicon Chemistry

The combined presence of an alkenyl iodide and a trimethylsilyl (B98337) group allows for the design of novel reagents and synthetic methodologies that exploit the unique and often synergistic reactivity of these two functional groups. researchgate.netwikipedia.orgelte.hu

One promising area is the development of new hypervalent iodine reagents. nih.govrsc.org The iodine atom in ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane could be oxidized to a higher valence state, creating a highly reactive species capable of transferring the entire alkenylsilane moiety to a nucleophile. Such reagents could serve as electrophilic synthons in reactions where traditional nucleophilic organometallics fail. nih.gov

Furthermore, the interplay between the silyl and iodo groups can be exploited in tandem or cascade reactions. For example, a reaction could be initiated at the C-I bond (e.g., a cross-coupling), with the resulting product undergoing a subsequent silyl-directed transformation. The ability of silicon to stabilize a β-carbocation (the β-silicon effect) could be harnessed to control the regioselectivity of electrophilic additions to the double bond. soci.org

| Concept | Description | Potential Application | Reference Concept |

|---|---|---|---|

| Hypervalent Iodine Reagents | Oxidation of the iodide to I(III) to create an electrophilic alkenylsilane transfer agent. | Metal-free alkynylation, arylation, or amination reactions. | nih.govrsc.org |

| Tandem Reaction Sequences | Sequential reactions utilizing both the iodide and silyl groups in one pot. | Rapid construction of molecular complexity from a simple starting material. | researchgate.net |

| Silyl-Directed Reactions | Using the electronic properties of the silyl group to control the regio- and stereochemistry of reactions at the double bond. | Stereocontrolled synthesis of highly substituted silanes. | soci.org |

| Novel Silylzinc Reagents | Conversion of the alkenyl iodide to a more functional-group-tolerant organozinc reagent for subsequent coupling. | Synthesis of complex vinylsilanes under mild conditions. | rameshrasappan.com |

The continued exploration of the fundamental reactivity of alkenyl iodides and organosilanes will undoubtedly lead to the design of new reagents and more powerful synthetic methods, further cementing the role of molecules like ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane in modern organic synthesis. researchgate.net

Q & A

Q. Basic

- Storage : Keep in air-tight, amber glass bottles under inert gas (Ar/N₂) at –20°C to prevent iodine loss or hydrolysis.

- Handling : Use nitrile gloves and face shields to avoid skin/eye contact. Work in a fume hood due to potential volatility .

Which analytical techniques are most effective for characterizing the structure and purity of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane, and what spectral data are typically observed?

Q. Advanced

- ¹H/¹³C NMR : Key signals include:

- δ 0.2 ppm (Si(CH₃)₃, singlet).

- δ 5.8–6.2 ppm (vinyl protons, doublet for E-configuration).

- X-ray Crystallography : Confirms stereochemistry and bond angles .

- GC-MS : Monitors purity (expected m/z: 298 [M⁺]).

In the context of natural product synthesis, how has ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane been utilized to construct complex molecular architectures?

Advanced

This compound is critical in artemisinin synthesis , where it introduces a propenyl fragment into a ketone intermediate. The reaction proceeds via nucleophilic attack on the iodinated carbon, followed by elimination to form a conjugated enone system .

How can researchers resolve contradictions in reported reaction yields when using ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane as a reagent?

Advanced

Discrepancies often arise from traces of moisture or variations in catalyst loading . To address this:

- Use molecular sieves to ensure anhydrous conditions.

- Optimize Pd catalyst (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) via systematic screening.

- Monitor reactions with TLC or in-situ IR to track intermediate formation .

What safety precautions are essential when designing experiments involving ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane?

Q. Basic

- PPE : Wear chemical-resistant gloves (e.g., Silver Shield®), safety goggles , and a lab coat .

- Ventilation : Use a fume hood rated for volatile organoiodides.

- Spill Management : Neutralize with activated charcoal and dispose as halogenated waste .

How does the reactivity of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane compare to other iodinated silane derivatives in nucleophilic substitution reactions?

Advanced

Unlike 3-iodopropyltrimethoxysilane , which undergoes hydrolysis-driven substitutions, the propenyl group in this compound favors elimination pathways due to conjugation with the silyl moiety. Steric hindrance from the trimethylsilyl group also slows SN2 mechanisms .

What role does ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane play in organometallic chemistry?

Advanced

It acts as a ligand precursor in Pd-catalyzed reactions, where the iodine atom coordinates to the metal center. The silyl group stabilizes π-allyl intermediates, enabling asymmetric catalysis in cyclopropanation reactions .

What are the thermal decomposition pathways of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane?

Advanced

At >100°C, the compound undergoes homolytic cleavage of the C–I bond, generating iodine radicals. Concurrently, the silyl group decomposes to hexamethyldisiloxane (HMDSO), detectable via TGA-MS . Stabilizers like BHT (butylated hydroxytoluene) can extend thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.